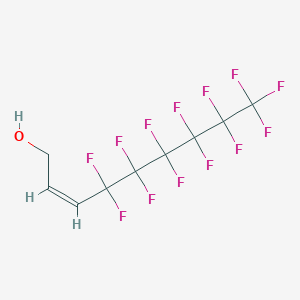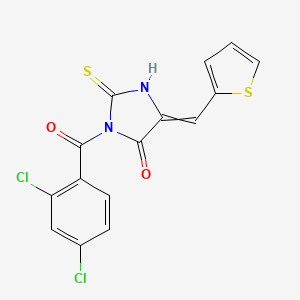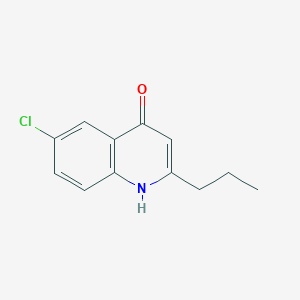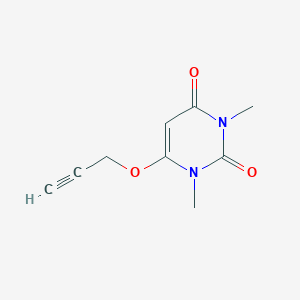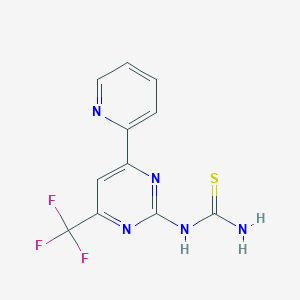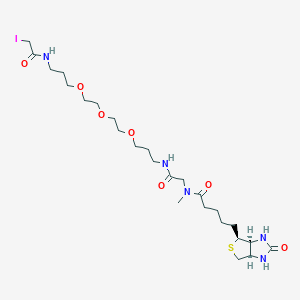![molecular formula C21H15ClN2O6 B13713435 [(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)
[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety. It is often used in fluorescence-based applications due to its ability to emit light upon excitation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride typically involves multiple steps, starting from basic organic compounds. One common method includes the reaction of 3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid with appropriate amines under controlled conditions to form the desired product . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and precise control of reaction parameters to maintain consistency and quality. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pH levels, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in cell imaging and tracking due to its fluorescent properties.
Medicine: Utilized in diagnostic assays and as a marker in biological studies.
Industry: Applied in the development of fluorescent dyes and materials for various industrial applications
Mécanisme D'action
The mechanism of action of [(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride involves its interaction with specific molecular targets. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. This property is exploited in various assays and imaging techniques to track and analyze biological processes. The molecular pathways involved include the absorption of light energy and the subsequent emission of light at a different wavelength .
Comparaison Avec Des Composés Similaires
[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride is unique due to its specific structural configuration and fluorescent properties. Similar compounds include:
5 (6)-Carboxyfluorescein: Known for its use in fluorescence microscopy and flow cytometry.
2’,4’,5’,7’-Tetrabromo-3’,6’-dihydroxy-3-oxo-spiro[phthalan-1,9’-xanthene]-6-carboxylic acid: Used in similar applications but with different spectral properties.
6-Iodoacetamidofluorescein: Utilized for selective labeling of proteins and peptides.
These compounds share similar applications but differ in their specific chemical properties and spectral characteristics, making [(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride a unique and valuable tool in scientific research.
Propriétés
Formule moléculaire |
C21H15ClN2O6 |
|---|---|
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride |
InChI |
InChI=1S/C21H14N2O6.ClH/c22-23-19(26)10-1-4-13-16(7-10)21(29-20(13)27)14-5-2-11(24)8-17(14)28-18-9-12(25)3-6-15(18)21;/h1-9,24-25H,22H2,(H,23,26);1H |
Clé InChI |
ISZKWXZXDTXKKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)N[NH3+])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


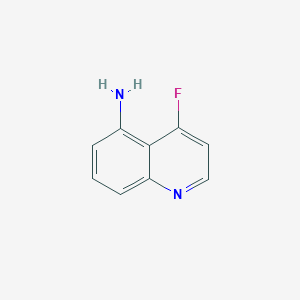
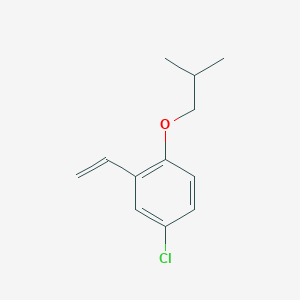

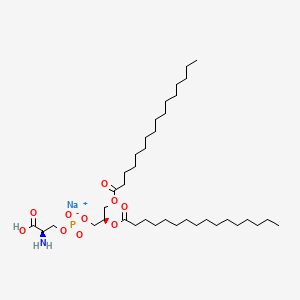
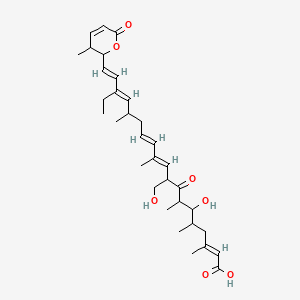
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)
